N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
CAS No.:
Cat. No.: VC15690053
Molecular Formula: C20H18N2O3S2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O3S2 |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C20H18N2O3S2/c1-3-25-16-11-7-5-9-14(16)12-17-19(24)22(20(26)27-17)21-18(23)15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,21,23)/b17-12+ |
| Standard InChI Key | MCRRCTJMIVJIKL-SFQUDFHCSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
| Canonical SMILES | CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Introduction
Chemical Structure and Molecular Properties
Core Framework and Functional Groups
The compound’s molecular formula is C₂₀H₁₈N₂O₃S₂, with a molecular weight of 398.5 g/mol. Its structure centers on a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 3-position with a 2-methylbenzamide group. The 5-position features a (2-ethoxybenzylidene) moiety, introducing geometric isomerism due to the E-configuration of the double bond. Key functional groups include:
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Thioxo group (C=S): Enhances electrophilicity and potential bioactivity.
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Ethoxybenzylidene substituent: Contributes to lipophilicity and π-π stacking interactions.
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Methylbenzamide group: Modulates solubility and target binding affinity.
Stereochemical Considerations
The (5E)-configuration ensures the ethoxybenzylidene group occupies a trans orientation relative to the thiazolidinone ring, influencing molecular geometry and intermolecular interactions. This stereochemistry is critical for maintaining optimal binding to biological targets.
Synthesis and Structural Optimization
Condensation-Based Synthesis
The synthesis involves a Knoevenagel condensation between 2-ethoxybenzaldehyde and a preformed 4-oxo-2-thioxo-1,3-thiazolidin-3-yl-2-methylbenzamide precursor under acidic conditions. Key steps include:
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Aldehyde Activation: Protonation of the aldehyde carbonyl enhances electrophilicity.
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Nucleophilic Attack: The thiazolidinone’s active methylene group attacks the activated aldehyde.
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Dehydration: Elimination of water yields the benzylidene-thiazolidinone product.
Reaction conditions (e.g., acetic acid catalysis, 60–80°C) favor the thermodynamically stable E-isomer, though minor Z-isomer formation necessitates chromatographic purification.
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing:
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Isomer Separation: HPLC or crystallization techniques to isolate the E-isomer.
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Yield Optimization: Microwave-assisted synthesis and flow chemistry may reduce reaction times and improve efficiency.
Comparative Analysis with Thiazolidinone Derivatives
| Feature | N-[(5E)-5-(2-Ethoxybenzylidene)-...] | Rosiglitazone (Avandia®) | Pioglitazone (Actos®) |
|---|---|---|---|
| Core Structure | Thiazolidinone with benzylidene | Thiazolidinedione | Thiazolidinedione |
| Primary Target | PPARγ (putative) | PPARγ | PPARγ |
| Bioactivity | Antidiabetic/anticancer (potential) | Antidiabetic | Antidiabetic |
| Isomerism | E-configuration | None | None |
This compound’s ethoxybenzylidene group may confer broader target selectivity compared to classical thiazolidinediones .
Future Directions and Research Needs
Priority Investigations
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Target Identification: Proteomic studies to map binding partners.
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In Vivo Efficacy: Animal models of diabetes and cancer.
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Pharmacokinetics: ADME profiling to assess oral bioavailability.
Synthetic Chemistry Opportunities
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Derivatization: Introducing electron-withdrawing groups to enhance reactivity.
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Prodrug Design: Masking the thioxo group to improve solubility.
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